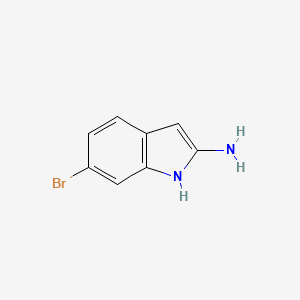

6-bromo-1H-indol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

6-bromo-1H-indol-2-amine |

InChI |

InChI=1S/C8H7BrN2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H,10H2 |

InChI Key |

RYCNUAWREJKWPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 6 Bromo 1h Indol 2 Amine

Retrosynthetic Analysis and Established Pathways for 6-Bromo-1H-Indol-2-amine Core Synthesis

The synthesis of the this compound core can be approached through several strategic disconnections. A primary retrosynthetic analysis suggests two main routes: the direct formation of the 1H-indol-2-amine skeleton followed by regioselective bromination, or the construction of the indole (B1671886) ring from a pre-brominated precursor.

Approaches for the Direct Formation of 1H-Indol-2-amine Skeleton

The synthesis of the 1H-indol-2-amine scaffold is a fundamental challenge in heterocyclic chemistry. One efficient method involves a one-pot domino reaction starting from readily available 2-(2-bromophenyl)acetonitriles. rsc.org This process typically involves a Buchwald–Hartwig type coupling followed by a base-promoted intramolecular nucleophilic reaction to construct the indole ring system with the amine group at the C2 position. rsc.org Another approach is the Fischer indole synthesis, which involves the acid-catalyzed rearrangement of a phenylhydrazone. youtube.comrsc.org By selecting the appropriate phenylhydrazine (B124118) and carbonyl compound, the 1H-indol-2-amine skeleton can be assembled.

Regioselective Bromination Methodologies at C6 of Indole

Achieving regioselective bromination at the C6 position of the indole nucleus is crucial for the synthesis of this compound. Direct bromination of indole often leads to a mixture of products due to the high reactivity of the pyrrole (B145914) ring. To overcome this, strategies involving directing groups or specific brominating agents are employed.

One effective method involves the introduction of an electron-withdrawing group at the N1 position of the indole, which deactivates the pyrrole ring towards electrophilic substitution and directs bromination to the benzene (B151609) ring. nih.govresearchgate.net For instance, the use of N-bromo-succinamide (NBS) as a brominating agent can selectively introduce a bromine atom at the C6 position. wuxiapptec.com Computational studies have shown that the energy barrier for bromination at C6 is significantly lower than at other positions like C4, leading to high regioselectivity. wuxiapptec.com Another approach starts with a precursor already containing a bromine atom at the desired position, such as 2-iodo-5-bromoaniline, which can then undergo cyclization to form the 6-bromoindole (B116670) core. researchgate.net

| Reagent/Method | Position of Bromination | Reference |

| N-bromo-succinamide (NBS) | C6 | wuxiapptec.com |

| Bromine in CCl4 with N1 and C8 electron-withdrawing groups | C6 | nih.govresearchgate.net |

| Starting from 2-iodo-5-bromoaniline | C6 | researchgate.net |

One-Pot and Multicomponent Reactions for Indole Construction

One-pot and multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound. A one-pot, three-component synthesis of 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls has been described, which proceeds under mild conditions. frontiersin.org While this provides a related structure, similar strategies could potentially be adapted for the synthesis of 2-aminoindoles. Another example is a one-pot synthesis of isatin-based 2-amino thiazol-4-one conjugates, demonstrating the feasibility of constructing complex heterocyclic systems in a single step. academie-sciences.fr

Derivatization and Functionalization of this compound

The presence of three reactive sites—the indole nitrogen (N1), the C2 amine group, and the C6 bromine atom—makes this compound a valuable building block for creating a diverse library of compounds.

N-Functionalization at the Indole Nitrogen (N1) (e.g., Alkylation, Acylation)

The nitrogen atom of the indole ring (N1) can be readily functionalized through various reactions, including alkylation and acylation.

Alkylation: N1-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). nih.govmdpi.com For example, 6-bromoindole can be alkylated with methyl bromoacetate. nih.gov The choice of solvent can influence the regioselectivity of alkylation, with some conditions favoring N1-alkylation over C-alkylation. acs.org

Acylation: Acylation at the N1 position can be accomplished using acylating agents like acid chlorides or anhydrides. This modification is often used to introduce various functional groups or to protect the indole nitrogen during subsequent reactions. For instance, N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycine has been synthesized through the acylation of 6-bromoindole with a propanoyl derivative followed by peptide coupling. smolecule.com

| Reaction Type | Reagents | Product Type | Reference |

| Alkylation | Alkyl halide, NaH, DMF | N1-alkylated indole | nih.govmdpi.com |

| Acylation | Acid chloride/anhydride | N1-acylated indole | smolecule.com |

Chemical Modifications of the C2 Amine Group (e.g., Amide Formation, Amine Alkylation)

The C2 amine group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities.

Amide Formation: The amine group can be acylated to form amides. This is a common transformation in medicinal chemistry to create compounds with improved biological activity or pharmacokinetic properties. A patent describes the amidation of a related 6-bromoindole derivative as a key step in a multi-step synthesis. google.com The reaction typically involves treating the amine with an acid chloride or using a coupling agent to facilitate the reaction with a carboxylic acid.

Amine Alkylation: Alkylation of the C2 amine can lead to secondary or tertiary amines. However, direct alkylation of amines with alkyl halides can sometimes lead to over-alkylation, producing a mixture of products. masterorganicchemistry.com Reductive amination is often a more controlled method for amine alkylation.

The bromine atom at the C6 position also offers a handle for further functionalization through cross-coupling reactions, although this falls outside the direct derivatization of the core amine and indole nitrogen functionalities discussed here. The versatility of this compound as a synthetic intermediate is evident from the numerous possibilities for its chemical modification.

Cross-Coupling Reactions at the C6 Bromine Position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the C6 position of this compound is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. While direct studies on this compound are not extensively documented, the reactivity can be inferred from extensive research on related 6-bromoindoles and other halotryptophan derivatives. rsc.org

A critical consideration for these reactions is the presence of the 2-amino group and the indole N-H. Both are nucleophilic and can potentially interfere with the catalytic cycle, for instance, by coordinating to the palladium center or by undergoing side reactions. nih.gov In many synthetic sequences involving aminoindoles, protection of the amine and/or the indole nitrogen is a common strategy to ensure clean and high-yielding coupling at the aryl bromide site. However, recent advancements have focused on developing robust catalytic systems that tolerate unprotected functional groups, thereby improving step economy. rsc.orgacs.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. The reaction has been successfully applied to bromoindoles under various conditions. For instance, the Suzuki-Miyaura coupling of 5-bromoindole (B119039) with arylboronic acids has been achieved in an aqueous acetonitrile (B52724) mixture at 37 °C using a Pd/SPhos catalyst system. nih.gov Such mild, aqueous conditions are attractive for complex molecules. rsc.org The coupling of 6-chloroindole (B17816), a less reactive halide, has also been reported, demonstrating the feasibility of functionalizing the benzene ring of the indole core. nih.govrsc.org For this compound, a similar strategy would likely be effective, potentially affording 6-aryl-1H-indol-2-amine derivatives, though optimization would be necessary to manage the free amino group.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides, creating aryl-alkyne structures. numberanalytics.comgold-chemistry.org This reaction has been applied to bromoindoles to synthesize precursors for more complex heterocyclic systems. umich.edu For example, the Sonogashira coupling of 2-bromoindole-3-carbaldehydes with alkynes is a key step in a multicomponent reaction to form γ-carboline derivatives. rsc.org Research on 5-bromoindole and bromotryptophans has shown that these couplings can be performed using palladium catalysts, often with a copper(I) co-catalyst, under conditions that are sometimes compatible with unprotected functional groups. rsc.orgresearchgate.net The synthesis of 6-bromo-2-arylindoles has been achieved via a Sonogashira coupling between benzyl (B1604629) (5-bromo-2-iodophenyl)carbamate and arylacetylenes, followed by cyclization, indicating the compatibility of the reaction with carbamate-protected anilines.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond between an aryl halide and an amine. libretexts.org It represents a direct method for arylating amines or aminating aryl halides. The application of Buchwald-Hartwig amination to unprotected haloindoles has been demonstrated. rsc.orgnih.gov For example, 5-bromoindole and 6-chloroindole can be coupled with various amines using a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands like XPhos or BrettPhos. nih.govacs.org Notably, these reactions sometimes require strong bases like LiHMDS, as weaker bases can be ineffective. acs.org The coupling of unprotected 7-aminoindole with bromoindoles has been explored to create diindolylamines, showcasing that the reaction can be selective for the aryl bromide in the presence of an amino group. nih.gov This suggests that direct amination at the C6 position of this compound with a suitable amine partner is a feasible synthetic route.

| Reaction | Substrate Example | Coupling Partner | Catalyst/Ligand | Base | Solvent | Key Findings | Citation |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromoindole | Phenylboronic acid | Pd/SPhos | K₂CO₃ | Water/Acetonitrile | Mild, aqueous conditions are effective for unprotected indoles. | nih.gov |

| Sonogashira | 5-Bromotryptophan | Phenylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH/H₂O | Microwave heating can improve yields for challenging substrates. | rsc.org |

| Buchwald-Hartwig | 6-Chloroindole | Piperidine | Pd₂(dba)₃ / Ligand 1 | LiHMDS | Toluene | Successful amination of unprotected chloroindoles is possible with specific ligands. | acs.org |

| Buchwald-Hartwig | 7-Aminoindole | 6-Bromoindole | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-BuOH | Demonstrates selective coupling of bromoindole in the presence of an aminoindole. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally friendly manufacturing processes.

Key green chemistry strategies applicable to this context include:

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent waste, energy consumption, and purification efforts. A one-pot method for synthesizing 2-aminoindole-3-carboxamides from 2-fluoronitrobenzene and cyanoacetamides has been reported, involving a nucleophilic aromatic substitution followed by a reductive cyclization. nih.gov A similar streamlined approach could be envisioned for synthesizing this compound from a suitably substituted nitro-aromatic precursor.

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Mild, aqueous conditions have been successfully developed for Suzuki-Miyaura cross-coupling reactions of bromoindoles. nih.govrsc.org These methods often use water-soluble ligands or nanoparticle catalysts and can proceed at moderate temperatures, further reducing the environmental impact. researchgate.net

Biocatalysis and Natural Catalysts: Enzymes and naturally derived catalysts offer high selectivity under mild conditions. For example, fruit juices containing organic acids have been used as affordable and eco-friendly catalysts for synthesizing substituted aminoindoles. jetir.org While perhaps limited in industrial scale-up, this demonstrates the potential of using renewable resources. FAD-dependent halogenases can selectively halogenate tryptophan, providing a green route to haloindole precursors for cross-coupling reactions. d-nb.info

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a key goal. Domino or cascade reactions, where a single event triggers a series of bond-forming transformations, are highly atom-economical. Syntheses of 2-aminoindoles have been developed using domino processes, such as a copper-mediated hydroamination followed by C-H annulation. researchgate.net

By integrating these principles, the synthesis of this compound can be made more efficient and sustainable, aligning with the modern demands of the chemical industry. rsc.org

Structure Activity Relationship Sar and Ligand Design Principles for 6 Bromo 1h Indol 2 Amine Analogues

Systematic Positional and Substituent Variation Studies

Systematic modifications of the 6-bromo-1H-indol-2-amine scaffold have provided significant insights into how different substituents and their positions influence biological activity. These studies are fundamental to optimizing lead compounds for enhanced potency and selectivity.

Effects of Halogen Type and Position on Indole (B1671886) Bioactivity

The nature and placement of halogen atoms on the indole ring profoundly influence the bioactivity of its derivatives. Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its interaction with biological targets. nih.gov

Research indicates that substitutions at the C5, C6, and C7 positions are particularly significant. For instance, the presence of halogens like fluorine, chlorine, or bromine at the C5 or C7 position of the indole scaffold has been shown to affect cytotoxicity. nih.gov In some contexts, a single bromine atom at either the C5 or C6 position can lead to a considerable improvement in the potency of kinase inhibitors. researchgate.net Specifically, studies on aryl hydrocarbon receptor (AhR) activation have shown that 6-bromo-substituted indoles are among the derivatives that can activate AhR in a concentration-dependent manner, highlighting the importance of the halogen's position. nih.gov

However, the effect is not universally positive. A study on indole phytoalexin derivatives found that the incorporation of a bromine atom at the C6 position led to a decrease or complete loss of antiproliferative activity in most cases. researchgate.net In the context of quinazolinone derivatives, which can be considered related scaffolds, moving a fluorine atom from the C6 to the C7 position resulted in a stronger binding affinity to NF-κB. nih.gov This demonstrates that both the type of halogen and its precise location are critical variables in SAR studies. Modifications such as halogenation with chlorine or bromine on the indole ring can enhance the inhibitory effects on enzymes involved in inflammation, such as COX-1 and COX-2, by increasing hydrophobic interactions and lipophilicity. nih.gov

| Compound Class | Halogen/Position | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Indole Alkaloids (Meridianins) | Single Br at C5 or C6 | Considerable improvement in kinase inhibitory potency. | researchgate.net |

| Indole Phytoalexins | Br at C6 | Decrease or loss of antiproliferative activity in most cases. | researchgate.net |

| Halogenated Indoles | Br at C6 | Concentration-dependent activation of the Aryl Hydrocarbon Receptor (AhR). | nih.gov |

| Indole Derivatives | Cl, Br groups | Enhanced anti-inflammatory and analgesic properties. | nih.gov |

| Quinazolinone Derivatives | F at C7 vs. C6 | Stronger binding affinity to NF-κB with C7 substitution. | nih.gov |

Stereochemical Influence of Chiral Centers in Derivatives

The introduction of chiral centers into derivatives of the indole scaffold can have a profound impact on biological activity, as stereoisomers can exhibit significantly different affinities and efficacies for their biological targets. The chirality of monoterpenoid-derived alkaloids, which often contain the indolo[2,3-a]quinolizidine system, is crucial for the expression of their bioactivity. ub.edu

Synthetic strategies often focus on controlling stereochemistry to produce specific enantiomers. For example, an enantioselective Protio–Pictet–Spengler reaction has been evaluated for the synthesis of the key chiral β-carboline core starting from 6-bromotryptamine. nih.gov Similarly, the Noyori reduction has been employed on an imine derived from 6-bromotryptamine to establish the required asymmetry in the synthesis of indolo[2,3-a]quinolizidine alkaloids. ub.edu These examples underscore the recognized importance of stereochemistry in this class of compounds, even when SAR data on specific this compound enantiomers is not available. The distinct three-dimensional arrangement of atoms in chiral molecules often governs their medical treatments with respect to potency and selectivity. nih.gov

| Starting Material | Chiral Synthesis Method | Product/Core | Significance | Reference |

|---|---|---|---|---|

| 6-Bromotryptamine | Noyori Asymmetric Transfer Hydrogenation | (R)-β-Carboline derivative | Sets the required asymmetry for bioactive indolo[2,3-a]quinolizidine alkaloids. | nih.govub.edu |

| 6-Bromotryptamine | Jacobsen or Dixon Catalyzed Pictet–Spengler | Chiral β-Carboline Core | Attempted to create key chiral intermediate, highlighting the focus on stereocontrol. | nih.gov |

| Chiral Piperidine Substrates | Cyclization via tert-amino effect | Chiral Heterocyclic Systems | Demonstrates self-reproduction of chirality during cyclization. | mdpi.com |

Impact of Side Chain Length and Branching on Target Interaction

The length, branching, and nature of side chains attached to the indole core are critical determinants of target interaction and biological activity. Studies on various indole derivatives have shown that modifying these side chains can modulate potency and selectivity.

For C3-substituted indoles, the presence of branching at the end of an alkyl chain was found to determine the hemolytic activity of the derivatives. nrfhh.com Research on indole–thiourea derivatives as tyrosinase inhibitors revealed that as the length of the alkyl chain connected to an indole amino group increased, so did the molecular hydrophobicity and inhibitory activity. drugdesign.org For example, the ethyl-substituted compound (4f) outperformed the methyl-substituted one (4g). drugdesign.org This suggests that longer carbon chains can enhance protein-ligand binding. drugdesign.org

In a parallel study on quinazolinone derivatives, which share some structural similarities, increasing the side chain length from methyl to isopropyl, and further to n-hexyl, led to a progressive and significant improvement in the inhibition of COX-2 gene expression. nih.gov The introduction of prenyl and isopentyl alkyl chains at the N-1 and C-2 positions of the indole nucleus has also been explored to investigate potential radical stabilization effects in antioxidant applications. researchgate.net These findings collectively indicate that optimizing side chain length and branching is a key strategy for fine-tuning the biological activity of indole-based compounds.

| Compound Class | Side Chain Modification | Observed Effect | Reference |

|---|---|---|---|

| Indole–Thiourea Derivatives | Increased alkyl chain length on amino group (methyl to ethyl) | Increased tyrosinase inhibitory activity. | drugdesign.org |

| C3-Substituted Indoles | Branching at the end of the alkyl chain | Determines hemolytic activity. | nrfhh.com |

| Quinazolinone Derivatives | Increased alkyl chain length at R³ (methyl to n-hexyl) | Improved inhibition of COX-2 gene expression from ~40% to 95%. | nih.gov |

| Tryptophan/Tryptamine Derivatives | Prenyl and isopentyl chains at N-1/C-2 | Investigated for antioxidant activity and radical stabilization. | researchgate.net |

Scaffold Hopping and Bioisosteric Replacements of the this compound Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties while retaining the key binding interactions of a parent molecule. acs.orgrsc.orgtandfonline.com These approaches have been applied to the indole core to enhance pharmacokinetic profiles, increase target affinity, or secure new intellectual property.

Replacement of the C2 Amine with Other Functionalities (e.g., Carboxamide, Alkylamines)

Modifying the C2-amine functionality of the indole core is a common strategy to alter the compound's properties. The amine group can be replaced with other functionalities, such as carboxamides or various alkylamines, to probe interactions with the target protein and modify physicochemical characteristics.

The synthesis of indole-2-carboxamides is a well-established route for creating analogues. mdpi.com These derivatives can exhibit a range of biological activities, including antiproliferative effects. For example, a series of 5-substituted indole-2-carboxamide derivatives were synthesized by coupling 5-substituted indole-2-carboxylic acids with various amines. Recent research has also focused on the synthesis of indole-2-carboxylic acid derivatives as potential inhibitors for enzymes like HIV-1 integrase. pharmablock.com

Furthermore, the C2 position of the indole ring can be functionalized in other ways. For instance, a nitrile group at C2 can be reduced to form a C2-amine, indicating a synthetic pathway to the parent structure. researchgate.net The introduction of different groups at the C2 and C3 positions, such as amides, can lead to potent anticancer or anti-diabetic activities, demonstrating the importance of the substitution pattern on the indole's biological function. researchgate.net

| Core Scaffold | C2-Functionality | Example Activity/Target | Reference |

|---|---|---|---|

| Indole | Carboxamide | Antiproliferative agents. | mdpi.com |

| Indole | Carboxylic Acid | HIV-1 integrase inhibition. | pharmablock.com |

| Indole | Isoprene and N-tert-butoxycarbonyl units at C2 | Strongly enhanced antimicrobial activity. | researchgate.net |

Isosteric Analogues of the Indole Ring System (e.g., Indazole, Benzothiophene (B83047), Benzoselenophene)

Replacing the indole ring system with a bioisostere is a classic scaffold hopping strategy. The goal is to mimic the spatial and electronic properties of the indole core while introducing new features that may improve drug-like properties.

Indazole: The indazole ring is a well-known and effective bioisostere for indole. acs.orgnih.gov Like indole, it possesses an NH group that can act as a hydrogen bond donor, but it also contains an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially improving target affinity. nih.gov The replacement of a phenol (B47542) group with an indazole has been shown to inhibit metabolic glucuronidation while retaining high affinity for the target receptor. researchgate.net In a direct comparison for B-raf inhibition, an indazole analogue showed an IC50 of 2 nM, which was more potent than the corresponding indole analogue (IC50 = 36 nM). nih.gov However, the transfer of SAR information from indazoles to indoles is not always straightforward and should be treated with caution, as a different hemodynamic profile was observed when switching from an indazole to an indole core in a series of adrenergic agents. nih.gov

Benzothiophene: Benzothiophene is another common bioisostere for the indole ring. researchgate.net Its sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov In one study, the replacement of an indole with a benzothiophene scaffold was found to increase the activity of ALR2 inhibitors. nih.gov The development of selective PPARδ agonists began with a benzothiophene template, which later led to the identification of potent indole-based analogues, demonstrating the close relationship between these two scaffolds in drug design.

Benzoselenophene: Benzo[b]selenophene is also considered a valid bioisostere of indole, along with naphthalene (B1677914) and benzofuran. researchgate.net The synthesis of benzoselenophene-based analogues of biologically active natural products has been reported, indicating its utility in scaffold hopping to create structural diversity and potentially discover compounds with novel or improved activities. tandfonline.com

| Original Scaffold | Bioisosteric Replacement | Key Features and SAR Insights | Reference |

|---|---|---|---|

| Indole | Indazole | Adds a hydrogen bond acceptor; can improve metabolic stability and affinity. SAR transfer is possible but not always predictable. | nih.govresearchgate.netnih.gov |

| Indole | Benzothiophene | Sulfur can participate in hydrogen bonding; has led to increased activity in some series (e.g., ALR2 inhibitors). | nih.gov |

| Indole | Benzoselenophene | Used to create analogues of complex natural products, providing a route to novel chemical space. | tandfonline.comresearchgate.net |

Mechanistic Elucidation of Biological Activities of 6 Bromo 1h Indol 2 Amine Analogues

Antibacterial and Anti-Biofilm Mechanisms

Analogues of 6-bromo-1H-indole have demonstrated significant potential in combating bacterial infections, not only through direct antibacterial action but also by disrupting bacterial communication and community structures.

A primary mechanism of antibacterial action for 6-bromoindole (B116670) derivatives is the inhibition of crucial bacterial enzymes.

Cystathionine γ-lyase (CSE): This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netdntb.gov.ua H₂S plays a protective role against oxidative stress, and its inhibition renders bacteria more susceptible to antibiotics. researchgate.netdntb.gov.ua Several 6-bromoindole-based compounds have been developed as potent inhibitors of bacterial CSE (bCSE). researchgate.netdntb.gov.uamdpi.comnih.gov For instance, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2) are selective bCSE inhibitors. researchgate.netdntb.gov.uanih.gov The suppression of bCSE activity by these molecules significantly enhances the sensitivity of bacteria to conventional antibiotics. researchgate.netdntb.gov.ua

Mycobacterial Membrane Protein Large 3 (MmpL3): MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for translocating mycolic acid precursors across the plasma membrane, a critical step in the formation of the mycobacterial cell wall. nih.govnih.govresearchgate.net Indole-2-carboxamide derivatives, which can be derived from a 6-bromoindole scaffold, are a well-studied class of MmpL3 inhibitors. nih.govnih.gov These compounds show potent activity against both drug-sensitive and non-tuberculous mycobacteria. nih.govnih.gov Inhibition of MmpL3 leads to the intracellular accumulation of trehalose (B1683222) monomycolate (TMM) and a reduction in key cell wall components, ultimately causing cell death. nih.govasm.org The activity of these inhibitors is often dependent on the proton motive force (PMF), suggesting that some may act by dissipating the transmembrane electrochemical gradient. researchgate.netasm.org

Table 1: Selected 6-Bromoindole Analogues and their Enzymatic Targets

| Compound/Analogue Class | Target Enzyme | Bacterial Species | Mechanism of Action |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Cystathionine γ-lyase (bCSE) | S. aureus, P. aeruginosa | Inhibition of H₂S production, leading to increased antibiotic susceptibility. researchgate.netdntb.gov.ua |

| 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid (NL2) | Cystathionine γ-lyase (bCSE) | S. aureus, P. aeruginosa | Inhibition of H₂S production, enhancing antibiotic efficacy. researchgate.netdntb.gov.uanih.gov |

| Indole-2-carboxamides | MmpL3 | M. tuberculosis | Inhibition of mycolic acid transport, disrupting cell wall synthesis. nih.govnih.gov |

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. asm.orgnih.govmdpi.com Indole (B1671886) and its derivatives are known signaling molecules in bacteria, and their analogues can interfere with these pathways. nih.govmdpi.com

The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its synthetic derivatives have demonstrated significant anti-biofilm activity against various microorganisms, including S. aureus, E. coli, and K. pneumoniae. nih.govmdpi.comresearchgate.net These compounds can both inhibit the initial formation of biofilms and disaggregate pre-formed biofilms. nih.govresearchgate.net The presence of two indole units in these molecules suggests they may modulate indole-based signaling pathways that are crucial for biofilm development. nih.govmdpi.com Inhibition of biofilm formation can reach up to 82.2% for some of these compounds. researchgate.net

A significant application of 6-bromoindole analogues is their role as antibiotic potentiators. These molecules may not have strong intrinsic antibacterial activity but can significantly enhance the effectiveness of conventional antibiotics, thereby helping to overcome antimicrobial resistance. mdpi.comnih.gov

This potentiation is often linked to the inhibition of bacterial defense mechanisms, such as H₂S production via CSE inhibition. mdpi.comnih.gov For example, new 6-bromoindole derivatives have been synthesized and shown to potentiate the activity of gentamicin. mdpi.comnih.gov Similarly, a fluorinated analogue of the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine was found to cause a 256-fold reduction in the minimum inhibitory concentration (MIC) of oxacillin (B1211168) against a methicillin-resistant S. aureus (MRSA) strain. nih.govmdpi.com Di-indolglyoxylamido-spermine analogues have also been shown to enhance the activity of doxycycline (B596269) against several Gram-negative bacteria. researchgate.net

Table 2: Antibiotic Potentiation by 6-Bromoindole Analogues

| Analogue | Antibiotic | Bacterial Strain | Fold Reduction in MIC |

| Fluorinated 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Oxacillin | MRSA (S. aureus CH 10850) | 256 nih.govmdpi.com |

| Di-indolglyoxylamido-spermine analogues | Doxycycline | P. aeruginosa, E. coli, K. pneumoniae | Not specified, but significant enhancement observed. researchgate.net |

| Potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2) | Gentamicin | Not specified | Potentiation assessed and confirmed. mdpi.comnih.gov |

Anticancer Pathways

In addition to their antimicrobial properties, derivatives of 6-bromoindole have been investigated for their potential as anticancer agents. Their mechanism of action in cancer cells primarily involves the induction of programmed cell death and the halting of the cell division cycle.

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. uni-duesseldorf.de Several studies have shown that 6-bromoindole derivatives can induce apoptosis in various cancer cell lines. Analogues of marine alkaloids containing the indole moiety have been shown to trigger apoptosis in human liver (HepG2) and monocytic (THP-1) cancer cells. rsc.org

The induction of apoptosis is often accompanied by cell cycle arrest. Indole derivatives have been observed to cause cell cycle arrest in different phases, preventing cancer cells from dividing and proliferating. nih.gov For example, certain 2-(thiophen-2-yl)-1H-indole derivatives caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This effect is often mediated by the modulation of key regulatory proteins and microRNAs involved in cell cycle control and apoptosis.

Inhibition of Key Cancer-Related Enzymes or Receptors

Analogues of 6-bromo-1H-indol-2-amine have demonstrated notable potential in oncology by targeting and inhibiting various enzymes and receptors that are crucial for cancer cell proliferation and survival. The indole nucleus, a privileged scaffold in medicinal chemistry, serves as a foundation for designing potent anticancer agents. nih.gov Derivatives of this core structure have been shown to interact with multiple molecular targets involved in cancer progression.

One of the primary mechanisms of action involves the inhibition of protein kinases, which are often dysregulated in cancerous cells. For instance, certain indole derivatives have been investigated for their ability to target kinases associated with tumor growth, thereby inducing apoptosis and causing cell cycle arrest in various cancer cell lines. The strategic placement of the bromine atom on the indole ring can enhance the binding affinity and selectivity of these compounds for their intended biological targets.

Furthermore, some analogues have been designed to inhibit other critical enzymes. For example, oncrasin-1, an indole-containing compound, has been shown to inhibit the phosphorylation of the C-terminal domain of RNA polymerase II, an enzyme essential for transcription and, consequently, cancer cell viability. nih.gov While not a direct analogue of this compound, the activity of oncrasin-1 highlights the potential of the indole scaffold in targeting fundamental cellular machinery in cancer cells.

Additionally, research into related heterocyclic compounds, such as indazole derivatives, provides further insight. These compounds have been evaluated for their anticancer and antiangiogenic activities, with some showing the ability to inhibit the viability of human cancer cell lines, including liver (HEP3B), breast (MDA 453), and leukemia (HL 60). researchgate.net The mechanisms often involve the inhibition of key receptors in angiogenesis, such as the vascular endothelial growth factor receptor 2 (VEGFR2), which is upregulated in many cancers. researchgate.net

The following table summarizes the inhibitory activities of selected indole and indazole analogues against cancer-related targets.

| Compound Class | Target | Effect | Cancer Cell Lines |

| Indole Derivatives | Protein Kinases | Induction of apoptosis, cell cycle arrest | Various |

| Oncrasin-1 (Indole-based) | RNA Polymerase II CTD | Inhibition of phosphorylation | K-Ras mutant tumor cells |

| Indazole Derivatives | VEGFR2 | Antiangiogenic activity | Liver (HEP3B), Breast (MDA 453), Leukemia (HL 60) |

Mechanisms against Drug-Resistant Cancer Cells

The challenge of drug resistance in cancer chemotherapy is a significant hurdle to effective treatment. researchgate.net Indole derivatives, including analogues of this compound, are being explored as a promising avenue to overcome this challenge. researchgate.net These compounds have the potential to act on diverse targets within cancer cells, exhibiting activity against drug-resistant cancer types. researchgate.net

One of the strategies employed by these analogues is their ability to circumvent the common mechanisms of drug resistance. For example, some indole derivatives have shown efficacy in cancer cell lines that have developed resistance to conventional chemotherapeutic agents. scispace.com The development of novel indole analogues of compounds like UC-112 is a testament to this approach, with the aim of overcoming drug resistance. scispace.com

The mechanisms of action against drug-resistant cells are multifaceted. Indole derivatives can induce regulated cell death pathways such as apoptosis, autophagy, and necrosis, which are potent strategies against cancer progression and metastasis. nih.gov They can target various biological entities, including tubulin polymerization, DNA topoisomerases, and histone deacetylases (HDAC), thereby controlling cancer cell progression through multiple avenues. nih.gov

Furthermore, some indole-based compounds have demonstrated the ability to inhibit specific kinases that play a role in drug resistance. For instance, certain derivatives have been identified as potential selective kinase inhibitors in the treatment of drug-resistant breast cancer, such as the triple-negative breast cancer cell line MDA-MB-468. researchgate.net

The following table outlines the mechanisms of action of indole analogues against drug-resistant cancer cells.

| Compound/Analogue Type | Mechanism of Action | Target Cell Line Example |

| Indole Analogues of UC-112 | Overcoming drug resistance | Drug-resistant cancer cells |

| General Indole Derivatives | Induction of apoptosis, autophagy, necrosis; Inhibition of tubulin polymerization, DNA topoisomerases, HDACs | Various drug-resistant cancer cell lines |

| Specific Indole Derivatives | Selective kinase inhibition | Triple-negative breast cancer (MDA-MB-468) |

Neurobiological Interactions

Ligand-Receptor Binding and Allosteric Modulation (e.g., Serotonin (B10506), Dopamine (B1211576) Receptors)

Analogues of this compound, due to their structural similarity to endogenous neurotransmitters like serotonin, have been extensively studied for their interactions with neuroreceptors. mdpi.com The indole core is a key pharmacophore for ligands of serotonin (5-HT) and dopamine receptors. bindingdb.orgacs.org

Research has shown that brominated indole derivatives can exhibit high affinity for various serotonin receptor subtypes. For example, marine-inspired 2-(5-halo-1H-indol-3-yl)-N,N-dimethylethanamines have demonstrated nanomolar affinities for the 5-HT₁A and 5-HT₇ receptors. mdpi.com The bromine atom can play a crucial role in enhancing binding affinity through favorable electrostatic interactions within the receptor's binding pocket. mdpi.com Modeling studies of human 5-HT₆ receptors have indicated that the presence and position of a substituent on the indole ring, such as a benzenesulfonyl group, can significantly influence the binding mode of tryptamine-related ligands. nih.gov

Beyond direct receptor binding, some indole analogues act as allosteric modulators. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's response. nih.govmdpi.com This can manifest as positive allosteric modulation (PAM), where the modulator enhances the effect of the endogenous ligand, or negative allosteric modulation (NAM). For instance, certain indole derivatives have been identified as positive allosteric modulators of the serotonin 5-HT₂C receptor, which is a target for anti-obesity drugs. researchgate.net These modulators can enhance the efficacy of serotonin without directly competing with it for binding. researchgate.net Similarly, the potential for allosteric modulation exists for dopamine receptors, where heteromers with other receptors like the adenosine (B11128) A₂A receptor can lead to altered dopamine binding. nih.gov

The table below summarizes the interactions of indole analogues with serotonin and dopamine receptors.

| Compound Type | Receptor Target(s) | Interaction Type | Key Findings |

| 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines | 5-HT₁A, 5-HT₇ | Ligand Binding | Nanomolar affinities, bromine enhances binding. mdpi.com |

| Tryptamine-related analogues | 5-HT₆ | Ligand Binding | N₁-substituent influences binding mode. nih.gov |

| Indole Derivatives | 5-HT₂C | Positive Allosteric Modulation | Enhances serotonin efficacy. researchgate.net |

| General Indole Analogues | Dopamine Receptors | Allosteric Modulation (potential) | Potential for altered binding in receptor heteromers. nih.gov |

Effects on Neurotransmitter Synthesis and Release

The indole scaffold is intrinsically linked to neurotransmitter systems, as the essential amino acid tryptophan serves as the precursor for the synthesis of serotonin. mdpi.com Analogues of this compound can therefore be expected to influence the synthesis and release of neurotransmitters.

While direct studies on this compound's effect on neurotransmitter synthesis and release are limited, research on related indole compounds provides valuable insights. The structural similarity of these analogues to serotonin suggests they could potentially interact with the enzymatic pathways responsible for serotonin synthesis or the transporter proteins that regulate its release and reuptake. mdpi.com For example, ibogaine, an indole alkaloid, and its synthetic analogues have been studied for their effects on serotonin and dopamine transporters (SERT and DAT). acs.org These transporters are critical for clearing neurotransmitters from the synaptic cleft and terminating their signal. By interacting with these transporters, indole analogues can modulate the concentration and duration of action of serotonin and dopamine in the synapse.

Furthermore, the development of dual-action ligands that target both serotonin receptors and the serotonin transporter (SERT) from an indole-3-yl-piperidyl scaffold highlights the potential for these compounds to modulate serotonergic neurotransmission through multiple mechanisms. mdpi.com

Inhibition of Neurodegenerative Processes (e.g., Tau Hyperphosphorylation)

Neurodegenerative diseases like Alzheimer's are often characterized by the aggregation of proteins such as tau. The hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles, a pathological hallmark of the disease. Indole and indazole derivatives have emerged as promising agents for inhibiting these processes.

An indazole derivative, 6-amino-1-methyl-indazole (AMI), has been shown to inhibit tau hyperphosphorylation, suggesting a neuroprotective effect. researchgate.net This inhibition is thought to counteract the dopaminergic neuronal loss that can result from abnormal tau hyperphosphorylation. researchgate.net

Furthermore, studies on indole-containing compounds have demonstrated their potential to inhibit the aggregation of beta-amyloid (Aβ) peptides, another key pathological feature of Alzheimer's disease. mdpi.com Some of these derivatives have also shown activity against tau aggregation in cell-based assays. mdpi.com For example, certain N- and O-linked indole triazines have been evaluated for their dual effect on both α-synuclein and tau aggregation. nih.govacs.org Specific triazine derivatives have been shown to inhibit the formation of tau oligomers in a dose-dependent manner. nih.govacs.org

The table below details the inhibitory effects of indole and indazole analogues on neurodegenerative processes.

| Compound Class | Target Process | Mechanism |

| Indazole Derivatives (e.g., 6-amino-1-methyl-indazole) | Tau Hyperphosphorylation | Inhibition of tau hyperphosphorylation, potential neuroprotection. researchgate.net |

| Indole Derivatives | Beta-amyloid and Tau Aggregation | Inhibition of Aβ and tau aggregation. mdpi.com |

| Indole Triazines | α-Synuclein and Tau Aggregation | Inhibition of oligomer formation. nih.govacs.org |

Anti-inflammatory and Antioxidant Modalities

Analogues of this compound and related indole compounds have demonstrated significant anti-inflammatory and antioxidant properties. researchgate.net The indole scaffold is a common feature in molecules with these biological activities. researchgate.net

The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. tandfonline.com Specifically, research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. tandfonline.com Indole-based compounds have also been shown to possess anti-inflammatory properties through other mechanisms. researchgate.net For example, 6-bromoindole derivatives isolated from the marine sponge Geodia barretti have demonstrated anti-inflammatory activity by modulating the secretion of cytokines from human dendritic cells. nih.gov Specifically, some of these compounds reduced the secretion of the pro-inflammatory cytokine IL-12p40. nih.gov

In terms of antioxidant activity, indole derivatives can act as free radical scavengers. researchgate.net A study on novel indolyl-pyrimidine derivatives showed that some compounds displayed promising free radical scavenging and total antioxidant properties, as measured by DPPH, total antioxidant capacity, and ferric reducing antioxidant power methods. researchgate.net The antioxidant potential of these compounds is an important aspect of their therapeutic profile, as oxidative stress is implicated in the pathology of many diseases, including cancer and neurodegenerative disorders.

The following table summarizes the anti-inflammatory and antioxidant activities of indole analogues.

| Compound Class | Activity | Mechanism/Assay | Source/Example |

| Indole Derivatives | Anti-inflammatory | COX-2 Inhibition | Synthetic analogues |

| 6-Bromoindole Derivatives | Anti-inflammatory | Modulation of cytokine secretion (e.g., IL-12p40) | Geodia barretti (marine sponge) |

| Indolyl-pyrimidine Derivatives | Antioxidant | Free radical scavenging (DPPH assay), Ferric reducing power | Synthetic analogues |

Other Pharmacological Target Engagements

Analogues of this compound have been investigated for a variety of pharmacological activities beyond a single mode of action. These studies reveal engagement with multiple biological targets, including viral enzymes, metabolic enzymes, ion channels, and kinases, highlighting the versatility of the brominated indole scaffold in medicinal chemistry.

Antiviral Mechanisms (e.g., HIV-1 Integrase Inhibition)

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov This process makes IN a prime target for antiviral drug development, as there is no equivalent enzyme in human cells. nih.gov Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for developing potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov

Research has shown that the indole core, combined with a carboxyl group at the C2 position, can effectively chelate the two magnesium ions within the active site of the integrase enzyme. nih.gov This interaction is crucial for inhibiting the strand transfer step of integration. Structural modifications of this scaffold have been explored to enhance inhibitory potency. For instance, a study focusing on optimizing indole-2-carboxylic acid derivatives identified compound 20a , which demonstrated a marked increase in integrase inhibitory effect, with a half-maximal inhibitory concentration (IC₅₀) value of 0.13 μM. nih.gov

Further studies have examined the structure-activity relationship (SAR) by modifying various positions of the indole ring. The introduction of different functionalities at the C6 position of the inhibitor scaffold has been shown to play an important role in maintaining antiviral efficacy, particularly against drug-resistant mutant strains of HIV-1. acs.org For example, the 6-methyl 3-propanoate-containing analogue 6p showed a potent inhibitory profile against a panel of mutants resistant to the approved drug dolutegravir (B560016) (DTG). acs.org These findings underscore the significance of the 6-position on the indole ring for developing next-generation INSTIs that can overcome clinical resistance. acs.org

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole Analogues

| Compound | Target | IC₅₀ (µM) | Notes |

|---|---|---|---|

| 20a | HIV-1 Integrase | 0.13 | Optimized indole-2-carboxylic acid derivative. nih.gov |

| 6p | HIV-1 Integrase (Mutant Strains) | Potent | Showed greater inhibitory potency than Dolutegravir against an extended panel of mutants. acs.org |

Antidiabetic Mechanisms (e.g., α-glucosidase enzyme inhibition)

A key strategy for managing type 2 diabetes mellitus involves controlling post-meal blood glucose spikes (postprandial hyperglycemia). nih.gov This can be achieved by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase and α-amylase. researchgate.net The inhibition of these enzymes delays carbohydrate digestion and subsequent glucose absorption. researchgate.net Several studies have explored halogenated indole analogues and related heterocyclic structures as potential inhibitors of these enzymes.

For example, a series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides were evaluated for their inhibitory properties. The 6-bromo-2-phenyl substituted derivative 3a and the 6-bromo-8-iodo-2-phenyl-substituted derivative 3i showed potent dual inhibition of both α-glucosidase and α-amylase, with IC₅₀ values surpassing that of the standard drug, acarbose. nih.gov Specifically, compound 3c , which combines a 6-bromo and a 2-(4-chlorophenyl) group, demonstrated the highest activity against α-glucosidase in its series, with an IC₅₀ of 0.92 µM. nih.gov

In a different study, hybrid molecules combining indole, oxadiazole, and thiazolidinone moieties were synthesized and tested. The compound with a p-bromo substitution (Compound-5 ) exhibited inhibitory action against both α-amylase and α-glucosidase. mdpi.com Furthermore, spiroindolone analogues synthesized from 5-Br-isatin were also found to be active, with compound 5r being the most potent dual inhibitor in its class. mdpi.com These findings suggest that the bromo-indole scaffold and its bioisosteres are promising starting points for designing novel antidiabetic agents.

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Bromo-Substituted Heterocyclic Analogues

| Compound | Enzyme Inhibited | IC₅₀ (µM) | Reference Compound (Acarbose) IC₅₀ (µM) |

|---|---|---|---|

| 3a (6-bromo-2-phenyl quinazoline-3-oxide) | α-glucosidase | 1.08 ± 0.02 | 4.40 ± 0.05 |

| α-amylase | 5.33 ± 0.01 | 2.92 ± 0.02 | |

| 3c (6-bromo-2-(4-chlorophenyl) quinazoline-3-oxide) | α-glucosidase | 0.92 ± 0.01 | 4.40 ± 0.05 |

| 3i (6-bromo-8-iodo-2-phenyl quinazoline-3-oxide) | α-glucosidase | 1.01 ± 0.05 | 4.40 ± 0.05 |

| α-amylase | 1.18 ± 0.06 | 2.92 ± 0.02 | |

| Compound-5 (p-bromo indole-oxadiazole-thiazolidinone) | α-glucosidase | 21.10 ± 0.20 | 9.30 ± 0.30 |

| α-amylase | 20.20 ± 0.10 | 8.50 ± 0.10 | |

| 5r (spiroindolone analogue) | α-glucosidase | 14.05 ± 1.03 | 2.35 ± 0.13 |

| α-amylase | 22.61 ± 0.54 | 0.75 ± 0.07 |

Modulation of Ion Channels (e.g., TRPV1)

Ion channels are crucial membrane proteins that regulate numerous physiological processes, making them important drug targets. researchgate.net Analogues of 6-bromo-indole have been shown to modulate the function of certain ion channels. A prominent example is the marine snail toxin dimeric 6-bromo-2-mercaptotryptamine (BrMT) , which is a modulator of voltage-gated potassium (Kv) channels. nih.govmarquette.edu BrMT is an allosteric modulator that inhibits these channels by affecting the voltage-activation steps that precede the opening of the channel pore. marquette.edu

While BrMT itself targets Kv channels, the study of such amphiphilic molecules provides a framework for understanding how they might interact with other membrane proteins, including other ion channels. nih.gov For instance, capsaicin, the active component of chili peppers, is a well-known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel but also non-specifically modulates other channels like Na⁺ and K⁺ channels, partly through perturbation of the lipid bilayer. marquette.edu The ability of bromo-indole analogues to partition into membranes suggests a potential for broad activity on membrane-embedded targets like ion channels. nih.govmarquette.edu While direct, potent modulation of TRPV1 by a simple this compound analogue is not extensively documented, the known activity of related structures on other channels highlights this as an area for potential investigation.

Antiparasitic Actions

Neglected tropical diseases caused by parasites like Trypanosoma and Plasmodium require the development of new therapeutic agents. Halogenated tryptophan analogues, including 6-bromo-L-tryptophan , have demonstrated significant antiparasitic activity. Research has shown these compounds can interfere with essential metabolic pathways in parasites. For example, in Trypanosoma brucei, the causative agent of African trypanosomiasis, these analogues disrupt aromatic amino acid metabolism and transamination processes, leading to parasite death.

Similarly, indole-based compounds have been explored as treatments for Chagas disease, caused by Trypanosoma cruzi. acs.org In one study, a series of 6-bromoindolglyoxylamide analogues were synthesized and tested against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the parasite responsible for malaria. nih.gov While some compounds showed activity, they often lacked selectivity. nih.gov Another study on 1H-indole-2-carboxamides identified compounds with anti-T. cruzi activity, although optimization was halted due to unfavorable pharmacokinetic properties. acs.org These studies collectively indicate that the 6-bromo-indole scaffold is a viable starting point for designing novel antiparasitic drugs.

Table 3: Antiparasitic Activity of Selected Bromo-Indole Analogues

| Compound/Analogue Class | Target Organism | Activity/Mechanism |

|---|---|---|

| 6-Bromo-L-tryptophan | Trypanosoma brucei | Disrupts essential transamination processes and aromatic amino acid metabolism. |

| Trypanosoma cruzi | Exhibits trypanocidal activity. | |

| 6-Bromoindolglyoxylamide analogues | Trypanosoma brucei rhodesiense | Growth inhibition. nih.gov |

| Plasmodium falciparum | Growth inhibition. nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in humans and enzymatic browning in fruits and vegetables. mdpi.comnih.gov Inhibitors of tyrosinase are therefore of great interest in cosmetics for skin lightening and in the food industry. Indole derivatives are known to interact with tyrosinase and regulate its activity. mdpi.com

Studies have explored indole-based compounds as tyrosinase inhibitors. While many potent inhibitors are hydroxylated, such as (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid , comparative analyses show the influence of other substitutions. The replacement of the hydroxyl group with bromine, as in (S)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid , alters the molecule's electronic properties and potential for interactions. A study on indole-thiourea derivatives identified compound 4b as a competitive inhibitor of tyrosinase with an IC₅₀ of 5.9 ± 2.47 μM, outperforming the standard inhibitor kojic acid. mdpi.com Although this specific compound was not brominated, a (E)-2-((5-bromo-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide was synthesized within the same study, indicating the compatibility of the bromo-indole scaffold with this class of inhibitors. mdpi.com This suggests that bromo-indole derivatives could be designed to effectively fit into the tyrosinase active site and disrupt melanin production.

PIKfyve Inhibition

PIKfyve is a lipid kinase that plays a critical role in cellular membrane trafficking by producing the signaling lipid PI(3,5)P₂. researchgate.net This kinase has been identified as a therapeutic target for various conditions, including cancer, autoimmune diseases, and viral infections, as its inhibition disrupts essential vesicle trafficking pathways. researchgate.netresearchgate.net

Several potent inhibitors of PIKfyve have been developed based on a 6-bromo-1H-indole scaffold. nih.govacs.org Medicinal chemistry efforts have focused on optimizing these molecules to improve properties like metabolic stability and cell permeability while maintaining high potency. For example, regioisomeric N-linked indole and indazole analogues were synthesized starting from commercially available 6-bromo-1H-indole. nih.govacs.org While some of these analogues maintained low nanomolar potency, they were often subject to rapid metabolism. nih.govacs.org Further modifications, such as introducing different substituents at the 2-position of the indole ring or on the appended alkyne terminus, were explored to address these limitations. nih.govchemrxiv.org This line of research has led to the development of second-generation chemical probes with improved in vivo stability, which are valuable tools for interrogating the biological functions of PIKfyve. chemrxiv.org The consistent use of the 6-bromo-indole core across multiple optimization campaigns highlights its foundational role in achieving potent PIKfyve inhibition. researchgate.netnih.govacs.org

Computational Chemistry and Cheminformatics for 6 Bromo 1h Indol 2 Amine Research

Molecular Modeling and Docking Studies for Target Identification and Validation

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. This process is crucial for identifying potential biological targets for a compound and validating its mechanism of action at the atomic level.

For a molecule like 6-bromo-1H-indol-2-amine, docking studies would involve computationally placing the compound into the binding site of various known biological targets. The goal is to identify targets where the molecule can form stable interactions, indicated by a low binding energy or a high docking score. These interactions are driven by forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

While specific docking studies for this compound are not extensively published, research on analogous bromoindole derivatives provides a clear blueprint for how such investigations are conducted. For instance, a series of novel 5-bromoindole-2-carboxylic acid derivatives were synthesized and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov Molecular docking analyses predicted that these compounds could bind effectively within the EGFR kinase domain. nih.gov The indole (B1671886) scaffold typically anchors the molecule in the binding pocket, while substituents, such as the bromine atom, can form specific interactions with amino acid residues, enhancing binding affinity and selectivity. nih.govnih.gov In one such study, the docked compounds demonstrated binding energies comparable to the standard inhibitor, erlotinib, suggesting a strong potential for inhibition. nih.gov

Table 1: Example Docking Study Results for Bromoindole Derivatives Targeting EGFR This table is illustrative, based on findings for analogous compounds.

| Compound Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 5-bromoindole-carbothioamide | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| 5-bromoindole-oxadiazole | -8.2 | Cys797, Leu844 | Hydrogen Bond, Hydrophobic |

| 5-bromoindole-triazole | -7.9 | Thr790, Gln791 | Hydrogen Bond |

| Erlotinib (Reference) | -8.8 | Met793, Thr790 | Hydrogen Bond, Hydrophobic |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule in detail. These methods provide insights into the distribution of electrons, molecular orbital energies, and reactivity, which are fundamental to how a molecule interacts with its environment and biological targets.

For this compound, DFT calculations can elucidate several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Studies on halogenated indoles have shown that substituents significantly influence these electronic properties. semanticscholar.org For example, halogenation can alter the electrostatic potential surface of the indole ring, affecting non-covalent interactions like π-π stacking, which are vital for ligand-protein binding. semanticscholar.org A bromine atom, being electronegative, withdraws electron density from the indole ring, which can modulate its reactivity and interaction profile. The amino group at the 2-position, being an electron-donating group, would have an opposing effect, making the electronic landscape of this compound particularly complex and interesting for theoretical study. These calculations can predict the most likely sites for electrophilic or nucleophilic attack and guide the design of derivatives with enhanced biological activity. taylorfrancis.comresearchgate.net

Table 2: Representative Quantum Chemical Parameters for Substituted Indoles This table presents illustrative data based on DFT calculations for analogous compounds to demonstrate the type of information generated.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 3-Methylindole | -5.52 | -0.15 | 5.37 | 2.10 |

| 5-Bromo-3-methylindole | -5.68 | -0.45 | 5.23 | 1.95 |

| 7-Bromo-3-methylindole | -5.61 | -0.39 | 5.22 | 2.89 |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are cheminformatics techniques used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for designing more potent molecules.

A QSAR study on compounds related to this compound would involve compiling a dataset of structurally similar molecules with known biological activities against a specific target. nih.gov Molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric parameters) are then calculated for each molecule. Statistical methods are used to build a mathematical model that relates these descriptors to the observed activity. mdpi.comsemanticscholar.org For instance, a QSAR study on 2-substituted indole melatonin (B1676174) receptor ligands revealed that the lipophilicity of the substituent at the C-2 position was a key determinant of binding affinity. nih.gov Such a model could predict the activity of this compound and guide modifications to the 2-amino group to optimize activity.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. mdpi.com A pharmacophore model for a target that binds indole derivatives might include an aromatic ring feature for the indole core, a hydrogen bond donor for the indole N-H, and additional features corresponding to key substituents. nih.govnih.govacs.org The 2-amino group of this compound would likely serve as a hydrogen bond donor, while the bromine atom at the 6-position could interact with a hydrophobic pocket or act as a halogen bond donor. By mapping this compound onto such pharmacophore models, researchers can assess its potential to bind to various targets and prioritize it for further testing. jppres.com

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach significantly narrows down the number of candidates for experimental screening, saving time and resources. There are two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

SBVS relies on the 3D structure of the target protein. It involves docking every compound from a virtual library into the binding site of the target and scoring their potential interactions. researchgate.net A library containing this compound could be screened against targets like kinases, proteases, or G-protein coupled receptors to identify potential hits.

LBVS is used when the 3D structure of the target is unknown but a set of active molecules has been identified. nih.gov This method uses the known active molecules as a template to search for other compounds in a library with similar shapes or physicochemical properties. acs.org For example, a known active indole derivative could be used as a query to find other potential inhibitors, such as this compound, from a large database like ZINC or ChEMBL. acs.org This approach successfully identified novel indole and carbazole (B46965) derivatives as inhibitors of M. tuberculosis DNA gyrase. acs.org

In Silico Prediction of Drug Metabolism and Pharmacokinetics (DMPK)

Before a compound can become a drug, it must possess favorable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico models are now routinely used in the early stages of drug discovery to predict these properties, helping to identify and eliminate candidates with poor pharmacokinetic profiles. bioivt.combohrium.com

For this compound, a variety of ADMET parameters can be computationally predicted. These predictions are based on the molecule's structure and physicochemical properties. For example, Lipinski's "Rule of Five" can be used as a preliminary filter for oral bioavailability. Other models can predict aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interaction with key metabolic enzymes like the cytochrome P450 (CYP) family. mdpi.comfrontiersin.org Studies on other indole derivatives have shown that such in silico tools can effectively predict properties like good oral bioavailability and potential inhibition of specific CYP isoforms. scielo.brnih.govnih.gov Predicting that a compound is a substrate or inhibitor of a major CYP enzyme (e.g., CYP3A4, CYP2D6) is critical for avoiding potential drug-drug interactions. mdpi.com

Table 3: Predicted ADMET Profile for this compound This table contains values predicted using established computational models and is for illustrative purposes.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 211.07 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 2.45 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule (≤ 10) |

| Pharmacokinetics (ADME) | ||

| Aqueous Solubility (LogS) | -3.2 | Moderately soluble |

| GI Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Good probability of being a drug candidate |

Analytical and Preclinical Methodologies in 6 Bromo 1h Indol 2 Amine Research

Advanced Spectroscopic Characterization

Detailed experimental data and research findings for the spectroscopic characterization of 6-bromo-1H-indol-2-amine are not available in the reviewed sources.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

No published studies containing ¹H NMR or ¹³C NMR spectra, or data from 2D NMR techniques (such as COSY, HSQC, or HMBC) for this compound were found.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis

Specific high-resolution mass spectrometry data, which would confirm the elemental composition, and analyses of the fragmentation patterns for this compound, are not documented in the available literature.

Vibrational Spectroscopy (IR, Raman)

There are no available Infrared (IR) or Raman spectra for this compound to report on the characteristic vibrational modes of its functional groups.

X-ray Diffraction for Solid-State Structure Determination

A crystal structure for this compound has not been reported. Therefore, no information on its solid-state conformation, bond lengths, bond angles, or crystal packing is available.

Chromatographic Separation and Purification Techniques

Specific methodologies for the separation and purification of this compound are not described in the literature.

Preparative and Analytical Chromatography (HPLC, Flash Chromatography)

No published protocols detailing the conditions for High-Performance Liquid Chromatography (HPLC) or flash chromatography for the purification or analysis of this compound were identified.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for establishing the purity and confirming the identity of synthesized compounds like this compound. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis of an indole (B1671886) amine derivative, the sample is first vaporized and introduced into the GC column. The separation is based on the compound's volatility and affinity for the stationary phase within the column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint. This spectrum allows for the unequivocal identification of the compound by comparing it to known standards or spectral libraries. Furthermore, the GC chromatogram provides a quantitative measure of purity by revealing the presence of any residual starting materials, solvents, or by-products. For polar analytes like aromatic amines, derivatization is often employed to increase volatility and improve chromatographic separation.

In Vitro Biological Assay Development and Validation

Cell-based assays are fundamental in the preclinical evaluation of this compound and its derivatives to determine their potential as therapeutic agents, particularly in oncology. These assays utilize human cancer cell lines to assess the compound's ability to inhibit cell growth and to determine its selectivity towards cancerous cells over healthy ones.

Commonly employed methods include metabolic activity assays like the MTT or WST-1 assay, which measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells, resulting in a color change proportional to the number of living cells nih.govresearchgate.net. Another prevalent technique is the Sulforhodamine B (SRB) assay, which quantifies cell density by staining total cellular protein.

Through these assays, key parameters such as the half-maximal inhibitory concentration (IC50) are determined. This value represents the concentration of the compound required to inhibit the growth of 50% of the cell population and is a critical measure of potency. By testing against a panel of different cancer cell lines (e.g., breast, colon, lung, pancreatic) and normal cell lines, a selectivity profile can be established nih.govnih.gov. For instance, studies on related 6-bromoindole (B116670) derivatives have demonstrated their antiproliferative effects against various cancer cell lines. researchgate.netnih.gov One study on 3-trifluoroacetyl-substituted 7-acetamido-2-aryl-5-bromoindoles found them to be more active against both A549 (lung cancer) and HeLa (cervical cancer) cell lines than the chemotherapeutic drug Melphalan nih.gov.

Table 1: Example Data on Anticancer Activity of Bromo-Indole Derivatives in Cell-Based Assays

| Compound Type | Cell Line | Assay Type | Observed Activity (IC50) | Reference |

|---|---|---|---|---|

| Semi-purified 6-bromoisatin | HT29 (Colon Cancer) | MTT | ~100 µM | nih.gov |

| Semi-purified 6-bromoisatin | Caco-2 (Colon Cancer) | MTT | ~100 µM | nih.gov |

| 3-trifluoroacetyl-7-acetamido-2-aryl-5-bromoindole (5g) | A549 (Lung Cancer) | Not Specified | More active than Melphalan | nih.gov |

| 3-trifluoroacetyl-7-acetamido-2-aryl-5-bromoindole (5g) | HeLa (Cervical Cancer) | Not Specified | More active than Melphalan | nih.gov |

To elucidate the mechanism of action of this compound, biochemical assays are employed to investigate its direct interactions with specific molecular targets, such as enzymes and receptors. These assays are crucial for understanding how the compound exerts its biological effects at a molecular level.

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For indole derivatives, which are known to target various enzymes, this is a key area of investigation. For example, related indole compounds have been evaluated as inhibitors of tubulin polymerization, a key process in cell division and a target for many anticancer drugs nih.govnih.govresearchgate.net. Other indole derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation nih.gov. The potency of inhibition is typically quantified by the IC50 value, representing the concentration of the compound that reduces enzyme activity by 50%.

Receptor Binding Assays: These assays determine the affinity and selectivity with which a compound binds to a specific receptor. Radioligand binding assays are a common format, where the test compound competes with a known radiolabeled ligand for binding to the receptor merckmillipore.comlabome.comnih.gov. The binding affinity is expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. For example, various indolin-2-one derivatives have been assessed for their binding affinity and selectivity towards dopamine (B1211576) D2, D3, and D4 receptor subtypes nih.gov. Such studies are vital for developing drugs targeting the central nervous system.

The potential of this compound and its analogs as antimicrobial agents is often evaluated through biofilm assays. Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Assays that measure a compound's ability to inhibit biofilm formation or disrupt pre-formed biofilms are therefore of significant interest.

A widely used method for quantifying biofilm is the crystal violet assay nih.govresearchgate.netableweb.orgyoutube.comnih.gov. In this technique, bacteria are grown in microtiter plates, allowing biofilms to form on the plastic surface. Non-adherent, planktonic cells are then washed away. The remaining biofilm is stained with crystal violet dye, which is subsequently solubilized, and the absorbance is measured spectrophotometrically. The intensity of the color is proportional to the amount of biofilm.

Research on related bromoindole compounds has demonstrated significant antibiofilm activity. For instance, the marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue have been shown to inhibit biofilm formation and eradicate preformed biofilms of Staphylococcus aureus nih.govmdpi.com. These studies are crucial for identifying new agents that can combat chronic and device-related bacterial infections.

Table 2: Biofilm Inhibition by a Fluorinated Analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine

| Bacterial Strain | Compound Concentration | Biofilm Inhibition (%) | Reference |

|---|---|---|---|

| S. aureus CH 10850 (MRSA) | 32 µg/mL (MIC) | 61.0% | mdpi.com |

| S. aureus CH 10850 (MRSA) | 64 µg/mL (2x MIC) | 76.5% | mdpi.com |

| S. aureus ATCC 29213 (MSSA) | 16 µg/mL (MIC) | 58.9% | mdpi.com |